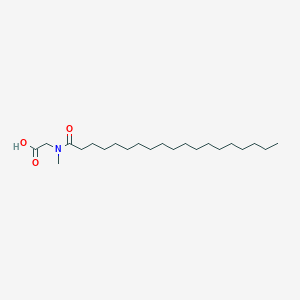
N-Methyl-N-nonadecanoylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-nonadecanoylglycine is a synthetic compound that belongs to the class of N-methylated amino acids It is characterized by the presence of a long nonadecanoyl chain attached to the nitrogen atom of glycine, with an additional methyl group on the nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-nonadecanoylglycine typically involves the N-methylation of glycine followed by the acylation with nonadecanoic acid. One common method for N-methylation is the reductive amination of glycine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The resulting N-methylglycine is then acylated with nonadecanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-nonadecanoylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methyl group or the nonadecanoyl chain.
Reduction: Reduction reactions can target the carbonyl group of the nonadecanoyl chain.
Substitution: The amide bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Methyl-N-nonadecanoylglycine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential role in modulating biological processes, including enzyme activity and cell signaling.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a bioactive molecule.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as surfactants and lubricants
Mecanismo De Acción
The mechanism of action of N-Methyl-N-nonadecanoylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The long nonadecanoyl chain can facilitate its incorporation into lipid membranes, affecting membrane fluidity and signaling pathways. The N-methyl group can influence the compound’s binding affinity and specificity for its targets, potentially modulating their activity and downstream effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylglycine (Sarcosine): A simpler analog with a shorter acyl chain.
N,N-Dimethylglycine: Contains two methyl groups on the nitrogen.
Betaine: A trimethylated derivative of glycine.
Uniqueness
N-Methyl-N-nonadecanoylglycine is unique due to its long nonadecanoyl chain, which imparts distinct physicochemical properties compared to shorter-chain analogs. This structural feature can enhance its lipophilicity, membrane permeability, and potential biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
91069-46-4 |
|---|---|
Fórmula molecular |
C22H43NO3 |
Peso molecular |
369.6 g/mol |
Nombre IUPAC |
2-[methyl(nonadecanoyl)amino]acetic acid |
InChI |
InChI=1S/C22H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23(2)20-22(25)26/h3-20H2,1-2H3,(H,25,26) |
Clave InChI |
QXRRXZJIWYURPY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(=O)N(C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-(Heptyloxy)phenyl]methyl}-3-methylaniline](/img/structure/B14355104.png)
![Hexyl [(naphthalen-2-yl)oxy]acetate](/img/structure/B14355111.png)
![6-[2-(5-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14355114.png)
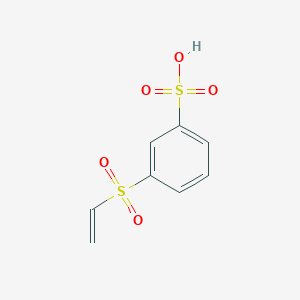
![2-[2-Hydroxyethyl-(7-methyl-2-phenyl-1,8-naphthyridin-4-yl)amino]ethanol](/img/structure/B14355122.png)
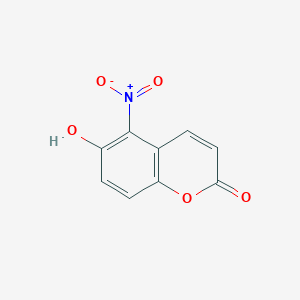
![6-[(4-Butoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14355135.png)
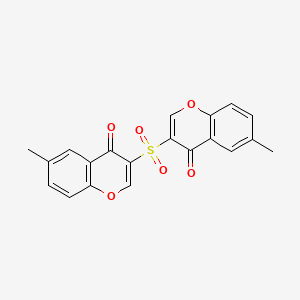
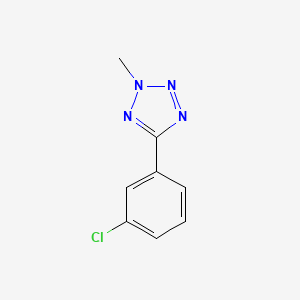
![(6E)-4-Chloro-6-{[(1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14355157.png)
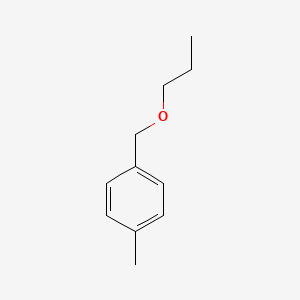
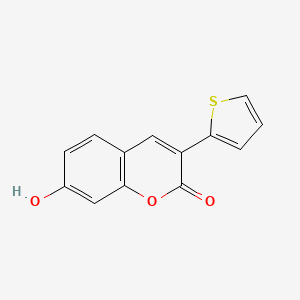
![2-(4-Bromo-2-nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethan-1-one](/img/structure/B14355171.png)
![Methyl bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14355198.png)
